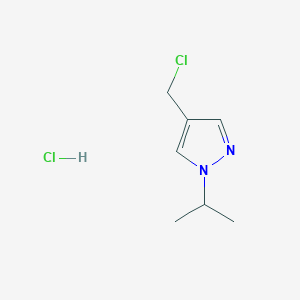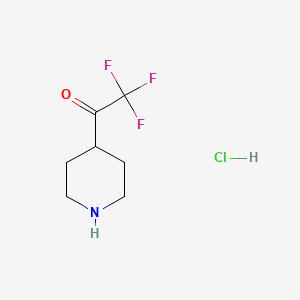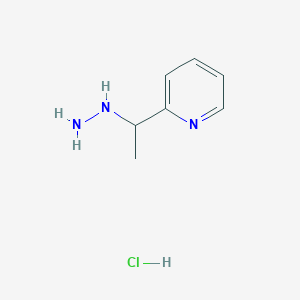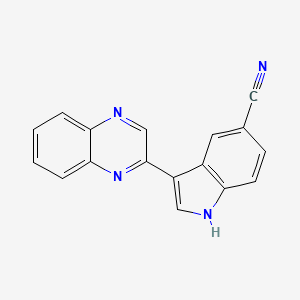![molecular formula C10H10ClNO4 B1402903 5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid CAS No. 862853-64-3](/img/structure/B1402903.png)
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid
Overview
Description
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid, also known as 5-chloro-2-hydroxybenzoic acid (5-CHBA), is a chlorinated derivative of the hydroxybenzoic acid family. It is an important intermediate for the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of various other compounds, such as dyes, fragrances, and surfactants. 5-CHBA is a versatile compound with a variety of applications in the field of organic synthesis.
Scientific Research Applications
Therapeutic Uses of Amino Acids
- Application Summary : Amino acids play several roles in the body; they are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules . As a result, amino acids are found in all parts of the body .
- Methods of Application : The use of amino acids in medicine today continues to be explored using clinical research and applications .
- Results or Outcomes : Amino acids play vital roles in the body such as in protein synthesis and as precursors in the production of secondary metabolism molecules . They are also found to play vital metabolic roles such as in prevention of diseases .
BSA Binding and Aggregate Formation of a Synthetic Amino Acid
- Application Summary : This study presents the chemical synthesis, purification, and characterization of a novel non-natural synthetic amino acid . The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination .
- Methods of Application : Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm, extending to the low micrometric size range . Furthermore, cellular biological assays revealed its ability to enhance fibroblast cell growth .
- Results or Outcomes : The synthetic amino acid has shown potential for tissue regenerative applications . It was found to bind serum albumins (using bovine serum albumin (BSA) as a model), and changes in the secondary structures of BSA upon interaction with the amino acid ligand were observed .
Use of 2-(2-Chloropropanamido)acetic acid
- Application Summary : This compound is a synthetic amino acid that can be used in various chemical reactions .
- Methods of Application : The compound can be synthesized in solution, purified, and characterized using techniques such as NMR spectroscopy, polarimetry, and melting point determination .
- Results or Outcomes : The compound has been used in various chemical reactions and its properties have been studied .
Nanoparticles Drug Delivery for 5-Aminolevulinic Acid (5-ALA)
- Application Summary : 5-aminolevulinic acid (5-ALA) is used in photodynamic therapy (PDT) for multiple cancer treatments . It is delivered using nanoparticles .
- Methods of Application : The 5-ALA is encapsulated in nanoparticles and delivered to the target site .
- Results or Outcomes : The use of nanoparticles for drug delivery has shown promising results in cancer treatment .
Use of 2-(2-Chloropropanamido)acetic acid
- Application Summary : This compound is a synthetic amino acid that can be used in various chemical reactions .
- Methods of Application : The compound can be synthesized in solution, purified, and characterized using techniques such as NMR spectroscopy, polarimetry, and melting point determination .
- Results or Outcomes : The compound has been used in various chemical reactions and its properties have been studied .
Nanoparticles Drug Delivery for 5-Aminolevulinic Acid (5-ALA)
- Application Summary : 5-aminolevulinic acid (5-ALA) is used in photodynamic therapy (PDT) for multiple cancer treatments . It is delivered using nanoparticles .
- Methods of Application : The 5-ALA is encapsulated in nanoparticles and delivered to the target site .
- Results or Outcomes : The use of nanoparticles for drug delivery has shown promising results in cancer treatment .
properties
IUPAC Name |
5-(2-chloropropanoylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5(11)9(14)12-6-2-3-8(13)7(4-6)10(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWZPOOZQRQDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)
![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)
![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)
![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)


![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)
![(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine](/img/structure/B1402839.png)
